BenchChemオンラインストアへようこそ!

Pyrazoloadenine

Xanthine Oxidase Inhibitor Allopurinol

Procure unsubstituted pyrazoloadenine (4-Aminopyrazolo[3,4-d]pyrimidine, CAS 20289-44-5) as a minimal fragment hit essential for fragment-based drug discovery (FBDD). Its broad polypharmacology inhibits BTK, CDK1/2, Src, and RIPK1 kinases simultaneously, a fingerprint lost in selective analogs. Ideal starting point for RET kinase (A549 EC₅₀=1 μM) optimization and xanthine oxidase (IC₅₀=30.26 μM) studies. Also active against Trypanosoma cruzi (IC₅₀=570 nM) and Leishmania infantum (IC₅₀=180 nM).

Molecular Formula C5H5N5
Molecular Weight 135.13 g/mol
CAS No. 20289-44-5
Cat. No. B1581074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrazoloadenine
CAS20289-44-5
Molecular FormulaC5H5N5
Molecular Weight135.13 g/mol
Structural Identifiers
SMILESC1=NNC2=NC=NC(=C21)N
InChIInChI=1S/C5H5N5/c6-4-3-1-9-10-5(3)8-2-7-4/h1-2H,(H3,6,7,8,9,10)
InChIKeyLHCPRYRLDOSKHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 2.5 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrazoloadenine (CAS 20289-44-5) – Chemical Identity and Fundamental Properties for Procurement Evaluation


Pyrazoloadenine (4-Aminopyrazolo[3,4-d]pyrimidine, CAS 20289-44-5) is a heterocyclic purine analog belonging to the pyrazolopyrimidine class [1]. Its molecular formula is C₅H₅N₅ with a molecular weight of 135.13 g/mol . Physicochemical properties include a calculated density of 1.89±0.1 g/cm³ and a melting point >325°C, with moderate aqueous solubility of approximately 13 g/L at 25°C . The compound is commercially available as a research reagent and is noted for its role as a xanthine oxidase inhibitor and a fragment hit for RET kinase [2].

Why Generic Pyrazolopyrimidines Cannot Substitute for Pyrazoloadenine in Target-Specific Studies


Pyrazoloadenine exhibits a unique, non-selective polypharmacology profile that distinguishes it from more refined analogs [1]. While many pyrazolopyrimidines are optimized for high affinity and selectivity toward a single kinase (e.g., selective RET inhibitors like selpercatinib and pralsetinib), the unsubstituted pyrazoloadenine scaffold retains broad inhibitory activity against multiple protein kinases including BTK, CDK1/2, Src, and RIPK1 . This broad activity is a consequence of its minimal structure, which allows it to act as a fragment hit. Simply substituting a related pyrazolopyrimidine derivative will not recapitulate this specific multi-target fingerprint, making the parent compound essential for fragment-based drug discovery (FBDD) campaigns and studies of scaffold-dependent polypharmacology [2].

Quantitative Differentiation of Pyrazoloadenine Against Comparators: An Evidence-Based Selection Guide


Xanthine Oxidase Inhibition: Pyrazoloadenine vs. Clinical Reference Allopurinol

Pyrazoloadenine inhibits human xanthine oxidase with an IC₅₀ value of 30.26 μM . In a separate standardized enzymatic assay, the clinically used xanthine oxidase inhibitor allopurinol demonstrated an IC₅₀ of 14.97 ± 1.61 μM [1].

Xanthine Oxidase Inhibitor Allopurinol

RET Kinase Inhibition: Unsubstituted Fragment vs. Optimized Lead and Clinical Inhibitors

An unsubstituted pyrazoloadenine fragment was found to be active against RET kinase in a biochemical assay and reduced cell viability in non-RET-driven cell lines (A549 EC₅₀ = 1 μM, KM-12 EC₅₀ = 3 μM) [1]. The clinical RET inhibitor selpercatinib exhibits an IC₅₀ of 14 nM against RET [2]. Optimization of the pyrazoloadenine scaffold yielded a lead compound '8p' with vastly improved selectivity and potency (LC-2/ad EC₅₀ = 0.016 μM, RET IC₅₀ = 0.000326 μM) [1].

RET Kinase Inhibitor Fragment-Based Drug Discovery

Multi-Kinase Inhibition Profile: Polypharmacology as a Differentiator

Pyrazoloadenine inhibits a wide range of protein kinases, including BTK, CDK1/2, Src, and RIPK1 . This broad, low-potency inhibition profile contrasts with optimized, highly selective pyrazolopyrimidine derivatives [1]. Specific IC₅₀ values for each kinase are not uniformly reported, but the multi-target activity is well-documented.

Polypharmacology Kinase Inhibition BTK CDK Src

Antiparasitic Activity: A Distinct Biological Application

Pyrazoloadenine demonstrates pronounced antitrypanosomal activity against nifurtimox-sensitive Trypanosoma cruzi (IC₅₀ = 570 nM) and antileishmanial activity against Leishmania infantum (IC₅₀ = 180 nM) in mouse peritoneal macrophages, with high selectivity indices . This activity profile is distinct from its kinase inhibition properties and represents a separate, quantifiable differentiator from compounds not tested in these parasitic models.

Antitrypanosomal Antileishmanial Parasitology

Physical and Stability Profile: Practical Considerations for Experimental Use

Pyrazoloadenine is a solid with a melting point >325°C . It exhibits solubility in DMSO at 10.83 mg/mL (80.15 mM) with sonication recommended . Recommended storage is powder at -20°C for 3 years or in solvent at -80°C for 1 year .

Solubility Stability DMSO

Optimal Research and Procurement Scenarios for Pyrazoloadenine Based on Differentiated Evidence


Fragment-Based Drug Discovery (FBDD) for RET-Driven Cancers

Procure pyrazoloadenine as an unsubstituted fragment hit for RET kinase. Its weak activity (A549 EC₅₀ = 1 μM) and lack of selectivity make it an ideal starting point for structure-based optimization campaigns, as demonstrated by the development of the highly potent and selective lead compound '8p' [1].

Multi-Kinase Polypharmacology Studies

Utilize pyrazoloadenine as a broad-spectrum kinase inhibitor control in experiments requiring a compound that hits multiple targets (BTK, CDK1/2, Src, RIPK1) simultaneously. This scenario is relevant for studying network pharmacology or for use as a tool compound in phenotypic screens where target deconvolution is a later step .

Xanthine Oxidase Inhibition as a Chemical Tool

Employ pyrazoloadenine as a moderate, non-purine xanthine oxidase inhibitor (IC₅₀ = 30.26 μM) in biochemical assays, particularly when a less potent, chemically distinct alternative to allopurinol (IC₅₀ = 14.97 μM) is required to validate target engagement or study scaffold-specific effects .

Antiparasitic Drug Discovery Research

Source pyrazoloadenine for screening campaigns against Trypanosoma cruzi (IC₅₀ = 570 nM) and Leishmania infantum (IC₅₀ = 180 nM), offering a distinct starting point for medicinal chemistry efforts targeting neglected tropical diseases .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

62 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pyrazoloadenine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.